molecular formula C18H26N4O4S B2459551 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034532-73-3

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2459551
CAS No.: 2034532-73-3
M. Wt: 394.49
InChI Key: RMQSRJGHVOFNMB-UHFFFAOYSA-N
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Description

  • Achieved through alkylation reactions.

  • Utilizes reagents like ethyl halides under anhydrous conditions.

  • Sulfonylation of Piperidine:

    • Piperidine undergoes sulfonylation with methylsulfonyl chloride.

    • Typically performed in the presence of a base like triethylamine.

  • Coupling Reactions:

    • Final coupling of intermediates to form the desired carboxamide compound.

    • Utilizes reagents such as coupling agents (e.g., EDCI, HOBt).

  • Industrial Production Methods:

    Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Key considerations include:

    • Scalability of Reactions:

      • Use of continuous flow reactors.

      • Optimization of reaction parameters.

    • Purification Techniques:

      • Chromatography.

      • Crystallization methods.

    • Environmental and Safety Considerations:

      • Waste management.

      • Safe handling of reagents and solvents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:

    • Formation of the Pyrrolo[2,3-c]pyridine Core:

      • Starting from a suitable pyridine derivative.

      • Involves cyclization reactions under controlled conditions.

      • Specific reagents such as strong acids or bases may be required.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.

    • Reduction:

      • Reduction reactions may target the carbonyl group, leading to alcohol derivatives.

    • Substitution:

      • The piperidine and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    • Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).

    • Substitution: Alkyl halides, acid chlorides, under conditions like reflux or microwave-assisted synthesis.

    Major Products:

    • Oxidation products: Sulfone or sulfoxide derivatives.

    • Reduction products: Alcohol derivatives.

    • Substitution products: Varied depending on the nucleophiles used.

    Scientific Research Applications

    Chemistry:

    • Synthetic Intermediates: Utilized in the synthesis of more complex molecules.

    • Catalysis: As a ligand or catalyst in organic transformations.

    Biology:

    • Biochemical Studies: Investigated for its interactions with enzymes and receptors.

    • Cellular Research: Used in cell culture studies to probe biological pathways.

    Medicine:

    • Pharmacological Investigations: Studied for potential therapeutic applications.

    • Drug Development: As a lead compound in the development of new pharmaceuticals.

    Industry:

    • Material Science: Incorporated into polymers or materials with specific properties.

    • Analytical Chemistry: Utilized in various analytical techniques.

    Mechanism of Action

    The compound exerts its effects through various mechanisms, including:

    • Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

    • Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

    Comparison with Similar Compounds

    • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs:

      • Piperidine derivatives:

        • N-(1-methylsulfonyl)piperidine.

        • N-(1-ethylpiperidine)-4-carboxamide.

      • Pyrrolopyridine derivatives:

        • N-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.

    Uniqueness:

    • Its combination of piperidine and pyrrolopyridine moieties imparts unique properties.

    • Enhanced binding affinity to specific molecular targets.

    • Potential for diverse reactivity and applications in synthetic chemistry.

    Conclusion

    This compound is a versatile and complex compound with a wide range of applications in science and industry. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a valuable molecule for research and development. Its unique structure and properties set it apart from similar compounds, highlighting its potential in future scientific discoveries.

    Properties

    IUPAC Name

    N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H26N4O4S/c1-3-20-9-4-14-5-10-21(18(24)16(14)20)13-8-19-17(23)15-6-11-22(12-7-15)27(2,25)26/h4-5,9-10,15H,3,6-8,11-13H2,1-2H3,(H,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RMQSRJGHVOFNMB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H26N4O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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